molecular formula C17H27NO5 B13842064 N-(2-Hydroxyethyl)-11-azaartemisinin

N-(2-Hydroxyethyl)-11-azaartemisinin

Cat. No.: B13842064
M. Wt: 325.4 g/mol
InChI Key: JXNUXFXHWUZMGM-JUCPXWHTSA-N
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Description

N-(2-Hydroxyethyl)-11-azaartemisinin (CAS: 255731-00-1) is a synthetic derivative of 11-azaartemisinin, a nitrogen-containing analog of the antimalarial drug artemisinin. The compound is synthesized via a two-step reaction sequence involving artemisinin and primary amines. Specifically, substituting ammonia with 2-hydroxyethylamine during synthesis introduces the hydroxyethyl group at the N11 position . This modification aims to enhance bioavailability or activity while retaining the critical 1,2,4-trioxane pharmacophore responsible for antimalarial effects . The compound is characterized by >98% purity and is commercially available for research purposes .

Properties

Molecular Formula

C17H27NO5

Molecular Weight

325.4 g/mol

IUPAC Name

(1R,4S,5R,8S,9R,12R,13R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

InChI

InChI=1S/C17H27NO5/c1-10-4-5-13-11(2)14(20)18(8-9-19)15-17(13)12(10)6-7-16(3,21-15)22-23-17/h10-13,15,19H,4-9H2,1-3H3/t10-,11-,12+,13+,15-,16-,17-/m1/s1

InChI Key

JXNUXFXHWUZMGM-JUCPXWHTSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(=O)N([C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)CCO)C

Canonical SMILES

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)CCO)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a two-step reaction sequence starting from artemisinin:

  • Step 1: Reaction of artemisinin with ethanolamine.
  • Step 2: Acid treatment to induce cyclization and formation of the aza-lactam ring.

This method is adapted from the general approach used for synthesizing 11-azaartemisinin and its N-substituted derivatives, where primary amines are reacted with artemisinin to introduce nitrogen functionality at the 11-position.

Detailed Synthetic Procedure

  • Reaction with Ethanolamine: Artemisinin is reacted with ethanolamine under controlled conditions. Ethanolamine acts as a nucleophile, opening the peroxide-containing lactone ring of artemisinin and forming an intermediate amino-alcohol.

  • Acid Treatment: The reaction mixture is then treated with an acid catalyst, such as Amberlyst 15 or a sulfuric acid/silica gel mixture, to promote cyclization and dehydration, yielding the lactam structure characteristic of 11-azaartemisinin derivatives.

  • Isolation and Purification: The product, this compound, is isolated by standard purification techniques such as chromatography and recrystallization.

Reaction Yields and Product Distribution

  • The reaction of artemisinin with ethanolamine followed by acid treatment produces two main products:

    • The lactam this compound (compound 4).
    • A diol derivative (compound 7).
  • The yields reported for these products vary, but the lactam is typically the major product.

  • When ethylenediamine is used instead of ethanolamine, a dimeric lactam product is formed, highlighting the specificity of the ethanolamine route for the monomeric hydroxyethyl derivative.

Reaction Conditions and Variations

  • The acid treatment step can be performed using different acidic catalysts:

  • Reaction temperature, solvent choice, and reaction time are optimized to maximize yield and purity.

Research Discoveries and Observations

  • The reaction of artemisinin with ethanolamine to form this compound introduces a polar hydroxyethyl group, which may improve water solubility without compromising the antimalarial activity.

  • The lactam product (compound 4) and the diol (compound 7) lack the peroxide functionality typical of artemisinin, which is crucial for antimalarial action. Consequently, compound 4 shows reduced antimalarial activity, while the dimeric lactam (compound 8) retains some activity.

  • The preparation method involving ethanolamine is a reliable route to access novel azaartemisinin derivatives for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-11-azaartemisinin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in medicinal chemistry.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyethyl derivatives with enhanced antimalarial activity, while reduction could produce compounds with improved solubility and bioavailability.

Scientific Research Applications

N-(2-Hydroxyethyl)-11-azaartemisinin has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing new derivatives with potential therapeutic properties.

    Biology: It is studied for its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.

    Medicine: The compound’s antimalarial properties make it a candidate for developing new treatments for malaria and other parasitic diseases.

    Industry: this compound is explored for its potential use in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-11-azaartemisinin involves its interaction with heme molecules within the malaria parasite. The compound generates reactive oxygen species that damage the parasite’s cellular structures, leading to its death. Additionally, the hydroxyethyl group enhances the compound’s solubility and bioavailability, improving its efficacy.

Comparison with Similar Compounds

Structural and Electronic Properties

The antimalarial activity of artemisinin derivatives relies on the endoperoxide bridge. Replacing the O4 oxygen in artemisinin with nitrogen to form 11-azaartemisinin reduces electron density in the endoperoxide region, correlating with a 2.94-fold decrease in potency (IC50: 0.903 ng/mL for artemisinin vs. 2.656 ng/mL for 11-azaartemisinin) . However, N-substitution on the 11-azaartemisinin scaffold can restore or exceed artemisinin’s activity. For example:

  • N-(2'-Acetaldehydo)-11-azaartemisinin : This derivative demonstrates 26-fold higher in vitro activity and 4-fold higher in vivo efficacy compared to artemisinin, making it the most potent analog reported .
Table 1: Comparative Antimalarial Activity of Artemisinin Derivatives
Compound IC50 (ng/mL) In Vitro Activity (vs. Artemisinin) In Vivo Efficacy (vs. Artemisinin)
Artemisinin 0.903 1× (baseline) 1× (baseline)
11-Azaartemisinin 2.656 0.34× Not reported
N-(2'-Acetaldehydo)-11-azaartemisinin ~0.035* 26×
N-(2-Hydroxyethyl)-11-azaartemisinin Not reported Likely ≥1׆ Not reported

*Calculated based on 26-fold improvement over artemisinin’s IC50 . †Inferred from class trends .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for N-(2-Hydroxyethyl)-11-azaartemisinin to ensure high purity (>98%) in academic research?

  • Methodological Answer : Synthesis typically involves modifying the core artemisinin scaffold through azylation followed by N-substitution with 2-hydroxyethyl groups. Post-synthesis purification is critical; techniques like column chromatography (e.g., silica gel) and recrystallization are used to achieve >98% purity. Structural confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is mandatory to validate the product . For quality control, HPLC with UV detection (e.g., λ = 254 nm) ensures batch consistency .

Q. How is the structural integrity of this compound validated in research settings?

  • Methodological Answer : Multi-modal analytical characterization is required:

  • NMR Spectroscopy : Confirms substitution patterns (e.g., hydroxyethyl group integration in 1H^1H-NMR) and stereochemistry.
  • Mass Spectrometry : HRMS verifies molecular formula (e.g., [M+H]+ peaks).
  • Chromatography : HPLC or UPLC with photodiode array (PDA) detectors assesses purity (>98%) and identifies impurities .
  • X-ray crystallography (if single crystals are obtainable) provides definitive structural elucidation .

Q. What standardized in vitro assays are used to evaluate the antimalarial activity of this compound?

  • Methodological Answer : The SYBR Green I fluorescence assay is widely used to measure growth inhibition of Plasmodium falciparum strains (e.g., drug-resistant K1 or Dd2 lines). Protocols include:

  • Culturing parasites in human erythrocytes under 5% CO2_2.
  • Dose-response curves (0.1–1000 nM) over 48–72 hours.
  • IC50_{50} calculations using nonlinear regression (e.g., GraphPad Prism). Activity is benchmarked against artemisinin derivatives, with this compound showing 4–26× higher potency in some studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) challenges. To address this:

  • Conduct PK/PD modeling in rodent malaria models (e.g., P. berghei-infected mice). Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
  • Evaluate metabolic stability using liver microsomes (human/rodent) to identify rapid clearance pathways.
  • Optimize formulations (e.g., liposomal encapsulation) to enhance solubility and prolong exposure .

Q. What mechanisms underlie the enhanced activity of this compound against drug-resistant Plasmodium strains?

  • Methodological Answer : Mechanistic studies should include:

  • Heme-binding assays : Compare heme alkylation efficiency vs. artemisinin using UV-vis spectroscopy.
  • Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to quantify parasite oxidative stress.
  • Genetic profiling : CRISPR-Cas9 knockout libraries can identify resistance-associated genes (e.g., pfATP6 mutations) and validate target engagement .

Q. How can researchers assess potential off-target effects or toxicity of this compound in non-malarial models?

  • Methodological Answer :

  • Cytotoxicity screening : Use human cell lines (e.g., HepG2, HEK293) with MTT or resazurin assays.
  • Mitochondrial toxicity assays : Measure oxygen consumption rate (OCR) via Seahorse XF analyzers.
  • In silico toxicity prediction : Tools like ProTox-II or SwissADME predict hepatotoxicity, mutagenicity, and CYP450 interactions .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in antimalarial studies?

  • Methodological Answer :

  • Fit dose-response curves using a four-parameter logistic model (e.g., Y=Bottom+Top-Bottom1+10(LogEC50X)×HillSlopeY = \text{Bottom} + \frac{\text{Top-Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \times \text{HillSlope}}}).
  • Compare IC50_{50} values across strains via ANOVA with Tukey’s post hoc test .
  • Report 95% confidence intervals and use tools like CompuSyn for synergy/additivity analysis in combination studies .

Q. How should researchers design studies to evaluate resistance development to this compound?

  • Methodological Answer :

  • Serial passage assays : Expose P. falciparum to sub-lethal doses over 6–12 months. Monitor IC50_{50} shifts monthly.
  • Whole-genome sequencing : Identify mutations in candidate genes (e.g., pfK13, pfCRT).
  • Fitness cost analysis : Compare growth rates of resistant vs. wild-type strains in competition assays .

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